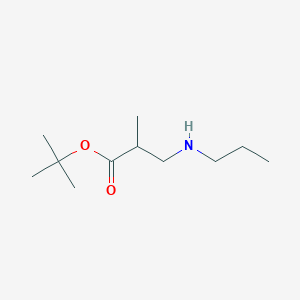

![molecular formula C13H17NO4 B6340526 Ethyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]propanoate CAS No. 1221341-50-9](/img/structure/B6340526.png)

Ethyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]propanoate is a chemical compound with the molecular formula C13H17NO4 . It is also known as β-Alanine, N-(1,3-benzodioxol-5-ylmethyl)-, ethyl ester . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Aplicaciones Científicas De Investigación

Biomarker Studies for Tobacco Exposure and Cancer Research

Measurement of human urinary carcinogen metabolites is a key approach for acquiring vital information about the impact of tobacco on cancer. These metabolites, including those from benzene and benzo[a]pyrene, are quantified in the urine of smokers or those exposed to environmental tobacco smoke. The utility of these assays is crucial in delineating exposed versus non-exposed individuals and understanding carcinogen metabolism in humans. Such biomarkers are indispensable for future research on tobacco products and strategies for harm reduction, as well as for studying the role of metabolic polymorphisms in cancer and evaluating human exposure to carcinogens from environmental tobacco smoke (Hecht, 2002).

Environmental and Biodegradation Studies

Ethyl tert-butyl ether (ETBE) biodegradation in soil and groundwater reveals the capability of microorganisms to degrade ETBE aerobically or via cometabolism. Understanding the biodegradation pathways, including the initial hydroxylation and formation of intermediates, is crucial for addressing environmental contamination. Studies on ETBE-degrading microorganisms and pathways, including the identification of specific genes facilitating ETBE transformation, are essential for bioaugmentation strategies to mitigate groundwater contamination (Thornton et al., 2020).

Toxicological Reviews

A comprehensive review on ethyl tertiary-butyl ether (ETBE) explores its use in gasoline to reduce emissions and avoid organo-lead compounds while maintaining high octane numbers. It delves into the metabolism, toxicity, and effects on humans and animals, providing insights into ETBE's low toxicity and its impact on organs such as the kidney and liver. This review helps in understanding the safety and environmental impact of ETBE usage (Mcgregor, 2007).

Ethylene and Its Precursors in Plant Biology

The role of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants goes beyond being a precursor to ethylene, a plant hormone. ACC's involvement in various biological roles, including its metabolism by bacteria to favor plant growth and its role as a potential independent signaling molecule, underscores the complex interplay of ethylene and its precursors in plant biology (Van de Poel & Van Der Straeten, 2014).

Antioxidant Capacity Assessment

The ABTS/PP decolorization assay provides insights into the antioxidant capacity of various substances. By elucidating the reaction pathways, including the formation of coupling adducts and their oxidative degradation, this review contributes to the understanding of antioxidant interactions and their measurement. Such assays are critical for assessing the antioxidant capacity in food and pharmaceutical research (Ilyasov et al., 2020).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They make no representation or warranty whatsoever with respect to this product, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

Propiedades

IUPAC Name |

ethyl 3-(1,3-benzodioxol-5-ylmethylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-2-16-13(15)5-6-14-8-10-3-4-11-12(7-10)18-9-17-11/h3-4,7,14H,2,5-6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDDEMUKVUCGEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNCC1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-[(butan-2-yl)amino]-2-methylpropanoate](/img/structure/B6340448.png)

![tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate](/img/structure/B6340467.png)

![tert-Butyl 2-methyl-3-[(pentan-3-yl)amino]propanoate](/img/structure/B6340474.png)

![tert-Butyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340487.png)

![tert-Butyl 2-methyl-3-[(pentan-2-yl)amino]propanoate](/img/structure/B6340495.png)

![Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340505.png)

![tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6340513.png)

![Ethyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340520.png)

![tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate](/img/structure/B6340540.png)

![tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}propanoate](/img/structure/B6340553.png)

![tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate](/img/structure/B6340560.png)